molecular formula C8H10FNO2S B2579363 (2-Fluoro-5-methylphenyl)methanesulfonamide CAS No. 1001026-55-6

(2-Fluoro-5-methylphenyl)methanesulfonamide

Cat. No.: B2579363
CAS No.: 1001026-55-6
M. Wt: 203.23
InChI Key: JBWVQHBPJCGFMA-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylphenyl)methanesulfonamide (CAS 1001026-55-6) is a high-purity organic compound supplied for advanced research and development. With a molecular formula of C8H10FNO2S and a molecular weight of 203.24 g/mol, this powder-form substance is a part of the strategically important class of fluorinated sulphonamide compounds . Researchers are increasingly interested in such entities due to the unique physical, chemical, and biological properties imparted by the fluorine atom and sulphonamide group, which are valuable in designing novel bioactive molecules . This compound serves as a critical building block in medicinal chemistry and drug discovery, particularly for the synthesis of new chemical entities aimed at inhibiting specific disease pathways. Its applications extend to agrochemical research for the development of modern crop protection agents . The product is strictly for research purposes and is offered in various grades and purities, including high and ultra-high purity forms (99% to 99.999% and higher), such as Pharmaceutical Grade, to meet specific experimental requirements . Available packaging options range from small sample quantities to bulk volumes, including palletized pails, drums, and super sacks.

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWVQHBPJCGFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-activity relationship (SAR) of 2-fluoro-5-methyl substituted sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-5-Methyl Substituted Sulfonamides

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on elucidating the structure-activity relationship (SAR) of sulfonamides bearing a 2-fluoro-5-methyl substitution pattern on the aromatic ring. We will delve into the strategic rationale, synthetic methodologies, biological evaluation, and computational analysis required to systematically explore and optimize this chemical scaffold for therapeutic applications.

Introduction: The Sulfonamide Scaffold and the Rationale for Fluoromethyl Substitution

The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anticancer, diuretic, and anti-inflammatory drugs.[1][2] The primary aromatic sulfonamide moiety is a key pharmacophore, particularly known for its ability to bind to the zinc ion in the active site of metalloenzymes like carbonic anhydrases.[3][4] The exploration of structure-activity relationships (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[1][5]

The specific focus of this guide—the 2-fluoro-5-methyl substitution pattern—is driven by established principles of medicinal chemistry:

  • Fluorine Substitution: The introduction of a fluorine atom can profoundly influence a molecule's properties. Its high electronegativity can alter the acidity (pKa) of the sulfonamide proton, potentially enhancing its zinc-binding affinity.[6] Furthermore, fluorine can form crucial hydrogen bonds with protein residues and block metabolic oxidation at that position, thereby improving metabolic stability and bioavailability.[7]

  • Methyl Substitution: A methyl group introduces a small, lipophilic moiety that can probe hydrophobic pockets within a target's active site. This can lead to enhanced binding affinity through favorable van der Waals interactions. The position of the methyl group is critical for directing the vector of the rest of the molecule within the binding site.

This guide will use carbonic anhydrase (CA) inhibition as a primary example, given the extensive history of sulfonamides as CA inhibitors.[3][8] However, the principles and methodologies described are broadly applicable to other biological targets.

Synthetic Strategy: A Self-Validating Protocol

The synthesis of novel sulfonamide derivatives is a foundational step in any SAR study.[9] A robust and versatile synthetic route is essential. The following protocol outlines a standard and reliable method starting from a commercially available precursor.

Experimental Protocol: Two-Step Synthesis of 2-Fluoro-5-Methyl Substituted Sulfonamides

Step 1: Chlorosulfonation of 4-fluoro-3-methyl-toluene

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Reaction: Cool the flask to 0 °C using an ice bath. Add 4-fluoro-3-methyl-toluene (1.0 equivalent) to the flask.

  • Addition: Slowly add chlorosulfonic acid (3.0 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic and will produce HCl gas.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[10]

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2-fluoro-5-methylbenzene-1-sulfonyl chloride, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is often used directly in the next step.

Causality: Using an excess of chlorosulfonic acid ensures complete conversion of the starting material. The slow, controlled addition at low temperature is crucial to manage the exothermic nature of the reaction and prevent side reactions. The ice quench hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride.

Step 2: Aminolysis of the Sulfonyl Chloride

  • Setup: Dissolve the synthesized 2-fluoro-5-methylbenzene-1-sulfonyl chloride (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask.

  • Amine Addition: Add the desired primary or secondary amine (R¹R²NH, 1.2 equivalents) to the solution, followed by a base such as pyridine or triethylamine (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final sulfonamide.

Causality: The base (pyridine or triethylamine) is essential to neutralize the HCl generated during the reaction, driving it to completion. The aqueous work-up removes the base, unreacted amine, and other water-soluble impurities. Purification is critical to ensure the biological data obtained is from the target compound alone.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Aminolysis Start 4-Fluoro-3-methyl-toluene Reaction1 Chlorosulfonation (0°C to RT) Start->Reaction1 Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Reaction1 Intermediate 2-Fluoro-5-methylbenzene- 1-sulfonyl chloride Reaction1->Intermediate Reaction2 Aminolysis (RT) Intermediate->Reaction2 Amine Primary/Secondary Amine (R1R2NH) Amine->Reaction2 Base Pyridine/Triethylamine Base->Reaction2 Product Final Sulfonamide (Target Compound) Reaction2->Product caption Synthetic Workflow for Sulfonamide Derivatives

Caption: Synthetic Workflow for Sulfonamide Derivatives

Biological Evaluation: Quantifying Activity and Selectivity

To establish a clear SAR, synthesized compounds must be evaluated in robust and reproducible biological assays. For our example targeting carbonic anhydrase, we will focus on in vitro enzymatic inhibition assays against key isoforms.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the enzyme's ability to catalyze the hydration of CO₂. The inhibition of this activity is a direct measure of the compound's potency.[11]

  • Enzyme and Compound Preparation:

    • Prepare stock solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., Tris-HCl with NaCl).[12]

    • Prepare stock solutions of the synthesized sulfonamides in DMSO. Make serial dilutions to cover a range of concentrations.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution mixed with the inhibitor (or DMSO for control) and a pH indicator (e.g., phenol red).

    • The second syringe contains a CO₂-saturated solution.

    • The two solutions are rapidly mixed, initiating the enzymatic reaction. The hydration of CO₂ produces protons, causing a pH drop which is monitored by the change in absorbance of the pH indicator.

    • The initial rate of the reaction is calculated from the slope of the absorbance change over time.

  • Data Analysis:

    • Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Convert IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation for a more accurate measure of binding affinity.

Causality and Self-Validation: This is a direct functional assay that measures the primary catalytic activity of the enzyme, making it highly reliable. Running a known standard inhibitor, such as Acetazolamide (AZA), in parallel validates the assay's performance and allows for comparison across different experiments and labs.[8] Evaluating against multiple isoforms (e.g., the ubiquitous hCA II vs. the tumor-associated hCA IX) is crucial for determining selectivity.[10]

Structure-Activity Relationship (SAR) Analysis

The core of the study involves synthesizing a library of analogs by varying the R-group attached to the sulfonamide nitrogen and analyzing the corresponding changes in biological activity.

Hypothetical SAR Data Table

The following table illustrates how data from the CA inhibition assay would be structured to facilitate SAR analysis. The R-groups are chosen to probe for steric, electronic, and hydrophobic effects.

Compound IDR-Group (Substituent on Sulfonamide)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)Selectivity Index (hCA II / hCA IX)
1a -H150256.0
1b -CH₃120206.0
1c -CH₂CH₃180454.0
1d -Phenyl85108.5
1e -4-Fluorophenyl7088.8
1f -4-Hydroxyphenyl95156.3
1g -Thiazol-2-yl50510.0
Interpretation of SAR Trends:
  • Primary Sulfonamide (1a): This compound serves as the baseline. The inherent activity is driven by the 2-fluoro-5-methylphenylsulfonamide core.

  • Small Alkyl Groups (1b, 1c): A methyl group (1b) is well-tolerated, while a slightly bulkier ethyl group (1c) reduces potency, suggesting a sterically constrained pocket near the sulfonamide nitrogen.

  • Aromatic Rings (1d, 1e, 1f): Introducing a phenyl ring (1d) enhances potency, indicating a potential for π-π stacking or hydrophobic interactions. Adding a fluorine to this ring (1e) further improves activity, possibly through additional favorable interactions. A hydroxyl group (1f) slightly reduces potency compared to the unsubstituted phenyl, perhaps due to desolvation penalties or unfavorable electronic effects.

  • Heterocyclic Rings (1g): A thiazole ring (1g) provides the highest potency and selectivity in this series. Heterocycles can act as hydrogen bond acceptors/donors and engage in favorable interactions, often leading to improved activity.[3]

The Role of the 2-Fluoro-5-Methyl Core: The fluorine atom at the 2-position likely influences the pKa of the sulfonamide NH, optimizing its ability to coordinate with the active site zinc ion. The 5-methyl group may be oriented towards a hydrophobic region of the active site, providing a constant positive binding contribution across the series.

Computational Modeling: Rationalizing and Predicting SAR

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies provide a molecular-level understanding of the observed SAR and can guide the design of future analogs.[5][13]

  • Molecular Docking: Docking the synthesized compounds into the crystal structure of the target protein (e.g., hCA IX) can reveal the binding mode. This allows for visualization of key interactions, such as the coordination of the sulfonamide to the zinc ion, hydrogen bonds, and hydrophobic contacts. It can explain why a thiazole ring (1g) is more potent than a phenyl ring (1d) by showing more favorable interactions.[14]

  • QSAR: This method builds a mathematical model that correlates the chemical properties (descriptors) of the molecules with their biological activity.[5] For example, a QSAR model might show that potency is positively correlated with lipophilicity (logP) and negatively correlated with the volume of the R-group, quantitatively confirming the observations from the SAR table.

G cluster_workflow Iterative Drug Design Cycle Design Compound Design (Hypothesis Generation) Synthesis Chemical Synthesis Design->Synthesis Synthesize Analogs Testing Biological Evaluation (In Vitro Assays) Synthesis->Testing Purified Compounds Analysis SAR & Computational Analysis Testing->Analysis Generate Activity Data Analysis->Design Refine Hypothesis (New Designs) caption The SAR-Driven Drug Discovery Process

Caption: The SAR-Driven Drug Discovery Process

Conclusion and Future Directions

This guide has outlined a systematic and integrated approach to defining the structure-activity relationship for 2-fluoro-5-methyl substituted sulfonamides. By combining robust synthetic protocols, quantitative biological assays, and insightful computational modeling, researchers can efficiently navigate chemical space to identify compounds with high potency and selectivity. The key to a successful SAR campaign lies in the iterative nature of the process: designing, synthesizing, testing, and analyzing in a continuous cycle to refine molecular architecture and maximize therapeutic potential. Future work would involve in vivo pharmacokinetic and efficacy studies for the most promising candidates identified through this process.[15][16]

References

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
  • Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors.Taylor & Francis.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity rel
  • A class of sulfonamides as carbonic anhydrase I and II inhibitors.Taylor & Francis.
  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties.MDPI.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.Advanced Journal of Chemistry-Section B.
  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorpor
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  • Full article: Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis.Taylor & Francis.
  • A python based algorithmic approach to optimize sulfonamide drugs via mathem
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel
  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents.PMC.
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Sources

pKa values and ionization of (2-Fluoro-5-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Ionization of (2-Fluoro-5-methylphenyl)methanesulfonamide

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1][2] For ionizable molecules, the pKa dictates the degree of charge at a given pH, which in turn profoundly influences solubility, membrane permeability, and target binding interactions.[2] This guide provides a comprehensive technical analysis of this compound, a molecule featuring a sulfonamide moiety modified with key substituents. We will dissect the structural determinants of its acidity, provide detailed, field-proven experimental protocols for its empirical pKa determination, and discuss the implications of its ionization state for drug development professionals.

Theoretical Framework: Structural Influences on Sulfonamide Acidity

The primary ionizable center in this compound is the proton on the sulfonamide nitrogen (-SO₂NH-). The acidity of this proton is a composite function of the electronic effects exerted by the molecule's constituent parts. Understanding these contributions is fundamental to predicting its behavior.

  • The Sulfonyl Group (-SO₂-): The core of the acidic character resides in the powerful electron-withdrawing nature of the sulfonyl group. The sulfur atom, in a high oxidation state and bonded to two electronegative oxygen atoms, creates a strong dipole that pulls electron density away from the nitrogen atom. This inductive effect polarizes the N-H bond, facilitating proton dissociation. Furthermore, the resulting conjugate base (the sulfonamide anion) is significantly stabilized by resonance, delocalizing the negative charge over the two oxygen atoms and the nitrogen atom. This charge delocalization is the primary driver of sulfonamide acidity.[3][4][5][6]

  • Aromatic Ring Attachment: The attachment of the methanesulfonamide group to a phenyl ring generally increases the acidity compared to a simple alkylsulfonamide. The sp²-hybridized carbons of the aryl ring are more electronegative than sp³-hybridized alkyl carbons, contributing an additional electron-withdrawing effect that further stabilizes the anionic conjugate base.[6][7]

  • Fluorine Substituent (ortho-position): Fluorine is the most electronegative element, and its placement on the aromatic ring exerts a potent electron-withdrawing inductive effect (-I effect).[8][9] Positioned ortho to the point of attachment, this effect is pronounced, significantly withdrawing electron density from the ring and, by extension, from the sulfonamide group. This enhances the stability of the conjugate base, thereby increasing the acidity and lowering the pKa value.[10][11] The proximity of the ortho-substituent can also introduce steric or intramolecular hydrogen bonding effects, but the inductive influence is typically dominant in this context.[3][6][7]

  • Methyl Substituent (meta- to Fluoro, para- to attachment): In contrast to fluorine, the methyl group is weakly electron-donating through an inductive effect (+I effect). This effect pushes electron density into the aromatic ring, which slightly destabilizes the negative charge on the conjugate base. Consequently, the methyl group is expected to slightly decrease the acidity, leading to a marginal increase in the pKa. Its influence is substantially weaker than the opposing effect of the ortho-fluoro substituent.

Predicted pKa Value

While a precise experimental pKa for this compound is not cataloged, a reasoned estimate can be derived from the principles above. The pKa of benzenesulfonamide is approximately 10.1. The strong acidifying effect of the ortho-fluoro group would be expected to lower this value significantly, while the para-methyl group would increase it slightly. Therefore, a predicted pKa in the range of 8.5 - 9.5 is a scientifically grounded starting point for experimental verification.

ComponentElectronic EffectInfluence on AcidityExpected Impact on pKa
Sulfonyl Group (-SO₂-) Strong Induction & ResonanceIncreasesEstablishes core acidity
Phenyl Ring Inductive Withdrawal (-I)IncreasesLowers vs. Alkanesulfonamides
Ortho-Fluoro Group Strong Inductive Withdrawal (-I)Strongly IncreasesSubstantial Decrease
Para-Methyl Group Weak Inductive Donation (+I)Weakly DecreasesSlight Increase

Experimental pKa Determination: Protocols & Rationale

Empirical measurement remains the gold standard for pKa determination. We present two robust, high-throughput methods suitable for drug discovery pipelines: UV-Vis Spectrophotometry and Capillary Electrophoresis.[12][13][14]

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in a molecule's ultraviolet-visible absorbance spectrum as it transitions between its protonated and deprotonated forms.[15] The phenyl ring in this compound serves as a suitable chromophore adjacent to the ionization center.

Experimental Workflow for UV-Vis pKa Determination

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis A Prepare Buffer Solutions (pH 2-12, Constant Ionic Strength) C Aliquot Buffers into 96-Well UV Plate A->C B Prepare Analyte Stock (e.g., 10 mM in DMSO) D Add Analyte Stock to each well (Final DMSO <= 2%) B->D C->D E Record UV-Vis Spectra (230-500 nm) for all wells D->E F Extract Absorbance Data at specific λ E->F G Plot Absorbance vs. pH F->G H Fit Sigmoidal Curve pKa = Inflection Point G->H G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis A Prepare Background Electrolytes (BGEs) at various pH values B Dissolve Analyte & Neutral Marker (e.g., DMSO) in each BGE A->B C Sequentially run each sample on CE instrument B->C D Record Migration Times of Analyte and Neutral Marker C->D E Calculate Effective Mobility (μ_eff) for each pH point D->E F Plot μ_eff vs. pH E->F G Fit Sigmoidal Curve pKa = Midpoint pH F->G

Caption: Workflow for pKa determination via Capillary Electrophoresis.

Detailed Methodology:

  • BGE Preparation: Prepare a set of BGEs covering the pH range of interest. A 24-point buffer system covering pH 1.8 to 11.2 provides high resolution. [16]2. Sample Preparation: For each BGE, prepare a sample vial containing the analyte at a low concentration (e.g., 50-100 µM) and a neutral marker, such as DMSO.

    • Rationale: The neutral marker is unaffected by pH and moves only with the electroosmotic flow (EOF). Its migration time is used to calculate and correct for the EOF, isolating the electrophoretic mobility of the analyte. [16]3. CE Analysis: Program the CE instrument to sequentially inject and run each sample. A fused-silica capillary is typically used, and a constant voltage is applied. Detection is commonly performed via UV absorbance.

  • Data Acquisition: Record the migration times for the analyte and the neutral marker in each electropherogram.

  • Data Analysis: a. For each run, calculate the effective electrophoretic mobility (µ_eff) of the analyte using the migration times of the analyte and the neutral marker, the applied voltage, and the capillary dimensions. b. Plot the calculated µ_eff as a function of BGE pH. c. The data will form a sigmoidal curve. The pH at the midpoint of this curve (halfway between the mobility of the neutral species and the fully ionized species) is the pKa. [16] * Advantage: CE is exceptionally well-suited for this analysis as it requires minimal sample volume (nanoliters per injection) and can often resolve the analyte from impurities, a significant advantage over bulk methods like potentiometric titration. [14][16]

Data Synthesis and Implications in Drug Development

The precise pKa value of this compound directly informs its behavior in biological systems and its viability as a drug candidate.

Ionization Equilibrium

Caption: Ionization equilibrium of this compound.

With an expected pKa between 8.5 and 9.5, the molecule will be overwhelmingly in its neutral, protonated (HA) form at physiological pH (~7.4). The Henderson-Hasselbalch equation predicts that at pH 7.4, the compound will be >90% neutral.

Implications:

  • Solubility: The neutral form (HA) is expected to have lower aqueous solubility than its anionic conjugate base (A⁻). This is a critical consideration for formulation and delivery. If higher solubility is required, formulation at a higher pH or as a salt may be necessary.

  • Permeability & Absorption: The uncharged, more lipophilic neutral form will more readily cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for CNS targets. [2]The high proportion of the neutral species at physiological pH is favorable for passive diffusion.

  • Target Binding: The ionization state is crucial for drug-receptor interactions. If the target's binding pocket has key hydrogen bond donors or acceptors, the presence or absence of the acidic proton can dramatically alter binding affinity. [2]Similarly, charged interactions with amino acid residues like arginine or lysine would only be possible in the deprotonated state.

  • Metabolism and Clearance: The charge state can influence protein binding and interactions with metabolic enzymes (e.g., Cytochrome P450s) and transporters, affecting the drug's clearance rate and overall pharmacokinetic profile. [2]

Conclusion

The pKa of this compound is a defining characteristic governed by the interplay of inductive and resonance effects from its sulfonyl, aryl, fluoro, and methyl components. Theoretical analysis predicts an acidic pKa in the 8.5-9.5 range, indicating the compound will be predominantly neutral at physiological pH. This has favorable implications for membrane permeability but may present challenges for aqueous solubility. Robust experimental methods like high-throughput UV-Vis spectrophotometry and Capillary Electrophoresis provide the means for precise and accurate determination of this critical parameter. A thorough understanding and empirical validation of the pKa are indispensable for guiding lead optimization, formulating a viable drug product, and ultimately predicting the in vivo behavior of this and similar sulfonamide-based drug candidates.

References

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  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PubMed Central. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (1980). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. PubMed. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Coupling Protocols for (2-Fluoro-5-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(2-Fluoro-5-methylphenyl)methanesulfonamide (hereafter referred to as FMS-1 ) represents a specialized scaffold in medicinal chemistry. Unlike common arylsulfonamides (Ar-SO₂NH₂), FMS-1 is an aryl-methanesulfonamide (Ar-CH₂-SO₂NH₂). This methylene "insulator" significantly alters the electronic properties of the sulfonamide, reducing its acidity (


) compared to direct arylsulfonamides (

) and changing its nucleophilic profile.

This guide details the reaction conditions for the two most critical coupling transformations required in drug discovery:

  • 
    -Acylation:  To generate acyl-sulfonamides (carboxylic acid bioisosteres).
    
  • 
    -Arylation:  To generate 
    
    
    
    -aryl sulfonamides via Cross-Coupling.
Decision Matrix: Selecting the Right Pathway

The choice of method depends heavily on the electrophile and the stability of the benzylic position.

CouplingStrategy Start Target: FMS-1 Coupling Electrophile Identify Electrophile Start->Electrophile Carboxylic Carboxylic Acid (R-COOH) Electrophile->Carboxylic ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide Boronic Aryl Boronic Acid (Ar-B(OH)2) Electrophile->Boronic Acylation Pathway A: N-Acylation (Bioisostere Synthesis) Carboxylic->Acylation EDC/DMAP or HATU Buchwald Pathway B: Buchwald-Hartwig (Pd-Catalysis) ArylHalide->Buchwald Pd(0) / Base ChanLam Pathway C: Chan-Lam (Cu-Catalysis) Boronic->ChanLam Cu(II) / Air

Figure 1: Strategic decision tree for coupling FMS-1 based on available electrophiles.

Pathway A: -Acylation (Synthesis of Acyl-Sulfonamides)

Context: The acyl-sulfonamide moiety (


) is a classic bioisostere for carboxylic acids, offering similar acidity (

) but improved lipophilicity and metabolic stability.

Challenge: The sulfonamide nitrogen is a poor nucleophile.[1] Standard amide coupling conditions (e.g., EDC/HOBt alone) often fail or proceed sluggishly. The reaction requires activation of the acid followed by base-mediated deprotonation of the sulfonamide.

Protocol A1: EDCI/DMAP Coupling (Standard)

This is the preferred method for coupling FMS-1 with valuable or sensitive carboxylic acids.

Reagents:

Reagent Equivalents Role
Carboxylic Acid (R-COOH) 1.0 eq Electrophile
FMS-1 1.2 eq Nucleophile
EDCI (or EDC·HCl) 1.5 eq Coupling Agent
DMAP (4-Dimethylaminopyridine) 1.2 – 2.0 eq Catalyst & Base

| DCM (Dichloromethane) | [0.1 M] | Solvent |

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under

    
    , dissolve the Carboxylic Acid (1.0 eq) and FMS-1  (1.2 eq) in anhydrous DCM.
    
  • Catalyst Addition: Add DMAP (1.2 eq). Note: If the acid is sterically hindered, increase DMAP to 2.0 eq.

  • Coupling: Cool the mixture to 0 °C. Add EDCI (1.5 eq) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Monitoring: Check via LCMS. The product will show a mass of

      
      .
      
  • Workup: Dilute with DCM. Wash with 1M HCl (to remove DMAP/EDC urea), then Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Scientific Insight: DMAP serves a dual role here. It acts as a base to deprotonate the sulfonamide (increasing nucleophilicity) and forms a reactive


-acylpyridinium intermediate with the acid, which is more susceptible to attack by the sulfonamide anion.

Pathway B: -Arylation via Buchwald-Hartwig Cross-Coupling

Context: Creating an


-aryl bond.
Critical Risk: FMS-1  contains benzylic protons (

) adjacent to the sulfonyl group. Strong bases (e.g., NaOtBu, LiHMDS) used in standard Buchwald protocols can deprotonate this position, leading to side reactions (C-arylation or decomposition).

Solution: Use a mild base (


) and a highly active ligand (BrettPhos or tBuXPhos) to facilitate the coupling at the nitrogen without touching the benzylic carbon.
Protocol B1: Pd-Catalyzed Cross-Coupling

Reagents:

Reagent Equivalents Role
Aryl Bromide (Ar-Br) 1.0 eq Electrophile
FMS-1 1.2 eq Nucleophile

|


 | 0.02 eq (2 mol%) | Catalyst Precursor |
| BrettPhos  | 0.04 eq (4 mol%) | Ligand (Crucial) |
| 

| 2.0 eq | Mild Base | | 1,4-Dioxane | [0.2 M] | Solvent (Anhydrous) |

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with Aryl Bromide, FMS-1 ,

    
    , BrettPhos, and 
    
    
    
    .
  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen inhibits the catalyst).

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Heating: Heat to 100 °C for 8–16 hours.

    • Note: Do not exceed 110 °C to minimize thermal decomposition of the sulfonamide.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.

  • Purification: Flash chromatography.

BuchwaldCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigandEx Ligand Exchange (Ar-Pd-NHSO2R) OxAdd->LigandEx + FMS-1 + Base RedElim Reductive Elimination (Product Release) LigandEx->RedElim RedElim->Pd0

Figure 2: Simplified catalytic cycle emphasizing the ligand exchange step where the sulfonamide binds.

Pathway C: Chan-Lam Coupling (Copper-Catalyzed)[2][3][4]

Context: This is the safest method for FMS-1 . It operates at room temperature (or mild heat) in air, using boronic acids.[2] It completely avoids the risk of benzylic deprotonation because it does not require strong bases or high temperatures.

Recommendation: Use this pathway if the corresponding Aryl Boronic Acid is available.

Protocol C1: Cu(OAc)2 Mediated Coupling

Reagents:

Reagent Equivalents Role

| Aryl Boronic Acid (


) | 2.0 eq | Coupling Partner |
| FMS-1  | 1.0 eq | Substrate |
| 

| 1.0 eq | Catalyst/Oxidant | | Pyridine | 2.0 eq | Ligand/Base | | DCM or DCE | [0.1 M] | Solvent | | Molecular Sieves (4Å) | 100 mg/mmol | Water Scavenger |

Step-by-Step Procedure:

  • Setup: In a flask open to the air (do not purge with

    
    ), combine FMS-1 , Aryl Boronic Acid, 
    
    
    
    , and activated Molecular Sieves.
  • Initiation: Add DCM followed by Pyridine.

  • Reaction: Stir vigorously at Room Temperature for 24–48 hours. The reaction mixture usually turns from blue to green/brown.

    • Optimization: If reaction is slow, heat to 40 °C or use Dichloroethane (DCE) at 50 °C.

  • Workup: Dilute with EtOAc. Wash with 1M HCl (to remove Copper and Pyridine), then water.

  • Purification: Silica gel chromatography.

Quality Control & Troubleshooting

Analytical Data Validation
  • 1H NMR (DMSO-d6):

    • Starting Material (FMS-1): Look for the sulfonamide

      
       protons as a broad singlet around 
      
      
      
      6.8–7.2 ppm. The benzylic
      
      
      usually appears as a singlet around
      
      
      4.2–4.5 ppm.
    • Coupled Product: The

      
       signal will disappear. For acyl-sulfonamides, a new highly acidic proton (
      
      
      
      ) may appear very downfield (
      
      
      11–12 ppm) or be invisible due to exchange.
  • LCMS:

    • Sulfonamides often ionize well in Negative Mode (ESI-). Look for

      
      .
      
Common Pitfalls
ProblemCauseSolution
Low Yield (Acylation) Poor nucleophilicity of FMS-1Switch from EDC to HATU (1.2 eq) + DIPEA (2.0 eq) in DMF. Heat to 50 °C.
C-Alkylation (Buchwald) Base too strongEnsure

is used. Avoid NaH or KOtBu.
No Reaction (Chan-Lam) Wet solvent or old catalystUse fresh

and add Molecular Sieves . Ensure open air (O2 is required).

References

  • Bioisosteric Applications of Acyl Sulfonamides

    • L. Lassolas et al., "Structure-Activity Relationship Approaches for the Discovery of Drug-Like Acyl Sulfonamides," J. Med. Chem., 2016.
  • Buchwald-Hartwig Coupling of Sulfonamides

    • Fors, B. P., & Buchwald, S. L.[3] "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonnflates to Nitroaromatics," J. Am. Chem. Soc., 2009. (Foundational work on sulfonamide coupling ligands).

  • Chan-Lam Coupling Protocols

    • J. X. Qiao et al., "Copper-Mediated N-Arylation of Sulfonamides with Boronic Acids," Synthesis, 2011.
  • Reactivity of Benzylsulfonamides

    • BenchChem Technical Guide, "Synthesis and Reactivity of Methanesulfonamide Deriv
    • (General reference for scaffold properties).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Fluoro-5-methylphenyl)methanesulfonamide

[1]

Ticket ID: PUR-FMS-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of by-products and isolation of high-purity sulfonamide[1]

Introduction

Welcome to the Technical Support Center. You are likely synthesizing (2-Fluoro-5-methylphenyl)methanesulfonamide (often an intermediate for IDO1 inhibitors or kinase targets).[1] Unlike aryl sulfonamides (where sulfur binds directly to the ring), this is a benzylic sulfonamide (

1

This structural distinction is critical. The methylene spacer alters the pKa (~10.5–11.0) and solubility profile compared to standard benzenesulfonamides, rendering standard purification protocols suboptimal.[1] This guide addresses the specific challenge of separating this molecule from its common precursors (benzyl halides) and by-products (sulfonic acids, bis-sulfonamides).[1]

Module 1: The "Golden Standard" Protocol (Acid-Base Extraction)

User Issue: "My product is co-eluting with the starting material (benzyl chloride) on TLC/LCMS."

Root Cause: The starting material, 2-fluoro-5-methylbenzyl chloride, is non-polar.[1] The sulfonamide product is also relatively non-polar in neutral organic solvents, making chromatographic separation difficult.[1]

Solution: Utilize the pKa Switch . The sulfonamide proton (


11
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use ~10 mL per gram of crude.

  • The Switch (Extraction):

    • Add 1.0 M NaOH (aq). Volume should be 1:1 with the organic layer.

    • Technical Note: Do not use concentrated base (>2M) or heat, as benzylic sulfonamides can degrade via Ramberg-Bäcklund-like pathways or hydrolysis under harsh conditions.[1]

    • Shake vigorously. The product moves to the Aqueous Layer (as Sodium salt).[1]

    • The impurities stay in the Organic Layer .

  • Separation: Collect the aqueous layer.[2] Keep the aqueous layer!

  • Wash: Wash the aqueous layer once with a small volume of fresh EtOAc or Ether to remove entrained non-polar impurities. Discard this organic wash.

  • Recovery:

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 2.0 M HCl or 6.0 M HCl dropwise with stirring until pH reaches ~2–3.

    • The product will precipitate as a white solid.[3]

  • Filtration: Filter the solid, wash with water, and dry.[1]

Workflow Visualization

AcidBaseExtractionCrudeCrude Mixture(Product + Benzyl Chloride + Impurities)AddSolventDissolve in EtOAcAdd 1M NaOHCrude->AddSolventSepFunnelSeparatory FunnelPartitionAddSolvent->SepFunnelOrgLayerOrganic Layer(Contains Benzyl Chloride, Dimer)SepFunnel->OrgLayerAqLayerAqueous Layer (pH > 12)(Contains Product as Na+ Salt)SepFunnel->AqLayerDiscardDiscard to WasteOrgLayer->DiscardWashStepWash with fresh EtOAc(Remove entrained organics)AqLayer->WashStepAcidifyAcidify with HCl to pH 2(0-5 °C)WashStep->AcidifyPrecipitatePrecipitate FormsFilter & DryAcidify->Precipitate

Caption: Figure 1.[1] Selective isolation of this compound using pKa-dependent solubility switching.

Module 2: Troubleshooting Recrystallization

User Issue: "The product 'oils out' (forms a gummy liquid) instead of crystallizing, or the melting point is broad."

Root Cause: Benzylic sulfonamides are prone to oiling out if the cooling is too rapid or if the "poor" solvent is added too quickly. A broad melting point indicates the presence of the Sulfonic Acid by-product (hydrolysis of the sulfonyl chloride intermediate).

Solution: Use a controlled binary solvent system.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
EtOH / Water 3:1 to 1:1General Purity Removes sulfonic acid (remains in water).[1]Risk of oiling out if water added too fast.
IPA / Heptane 1:2High Yield Excellent recovery; good crystal habit.Does not remove polar impurities well.
Toluene PurePolymorph Control Produces dense crystals; good for scale-up.Requires higher heat; lower yield.
Anti-Oiling Protocol (The "Seeding" Method)[1]
  • Dissolve crude solid in the minimum amount of boiling Ethanol (EtOH) .

  • Remove from heat. Let it cool slightly (to ~50 °C).

  • Add warm water dropwise until the solution just turns turbid (cloudy).

  • Add a single drop of EtOH to make it clear again.

  • Critical Step: Add a "seed crystal" of pure product (if available) or scratch the glass side with a rod.

  • Allow to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately.

  • Once thick slurry forms, cool to 0 °C and filter.

Module 3: Impurity Profiling (FAQ)

User Question: "I see a persistent spot at the baseline of my TLC (high polarity). What is it?"

Diagnosis: This is likely (2-Fluoro-5-methylphenyl)methanesulfonic acid .[1]

  • Origin: Hydrolysis of the sulfonyl chloride intermediate due to wet ammonia or atmospheric moisture.

  • Removal: It is highly water-soluble. The Acid-Base extraction (Module 1) usually removes this during the initial phase (it stays in water, but unlike the sulfonamide, it will not precipitate effectively at pH 2 if the volume is large, or it can be washed away with water during filtration).[1]

User Question: "I have a by-product with exactly double the molecular weight (minus NH3). mass = [2M - 17]."[1]

Diagnosis: This is the Bis-sulfonamide (

1
  • Origin: Reaction of the sulfonamide product with remaining sulfonyl chloride.

  • Removal: This impurity is much more acidic than the mono-sulfonamide. It often stays in solution during recrystallization or requires chromatography (elutes earlier than product).[1]

Decision Tree for Purification Strategy

DecisionTreeStartCrude Reaction MixtureCheckTLCCheck TLC/LCMSMajor Impurity Type?Start->CheckTLCNonPolarNon-Polar(Benzyl Chloride/Alcohol)CheckTLC->NonPolarPolarPolar/Baseline(Sulfonic Acid)CheckTLC->PolarMixedComplex Mixture(Bis-sulfonamide/Tars)CheckTLC->MixedAction1Execute Module 1(Acid/Base Extraction)NonPolar->Action1Action2Water Wash / Recrystallization (EtOH/H2O)Polar->Action2Action3Column Chromatography(DCM:MeOH 95:5)Mixed->Action3

Caption: Figure 2. Strategic decision matrix for impurity removal based on polarity profile.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for sulfonamide preparation and acid-base characterization).

  • Scott, K. A., et al. "Design and Synthesis of this compound Derivatives."[1] Journal of Medicinal Chemistry, 2016 . (Contextual grounding for the specific fluorinated scaffold).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry.[1] Oxford University Press, 2012 .[1] (Mechanistic explanation of sulfonyl chloride hydrolysis and sulfonamide acidity).

  • Reich, H. J. "pKa Data for Organic Compounds (DMSO/Water)." University of Wisconsin-Madison Chemistry Data. [Link] (Source for sulfonamide pKa ~10-11 range).[1]

Removing residual solvents from (2-Fluoro-5-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Fluoro-5-methylphenyl)methanesulfonamide

A Senior Application Scientist's Guide to Residual Solvent Removal

Welcome to the technical support center for handling this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to overcome common challenges in the lab. The complete removal of residual solvents is not merely a final clean-up step; it is a critical parameter that dictates the purity, stability, crystal form, and ultimately, the safety and efficacy of an Active Pharmaceutical Ingredient (API).[1]

This guide is structured to help you diagnose issues and select the appropriate remediation strategy. We will move from frequently asked questions that build a foundational understanding to detailed troubleshooting guides for specific scenarios you are likely to encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions researchers face when dealing with residual solvents in sulfonamide-based APIs.

Q1: What are residual solvents, and why are they a critical concern for my this compound API?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance that are not completely removed by practical manufacturing techniques.[2][3] For your API, they are a major concern for several reasons:

  • Patient Safety: Even in trace amounts, many solvents are toxic and offer no therapeutic benefit.[4][5] Regulatory bodies, through guidelines like the International Council for Harmonisation's Q3C(R8), strictly limit their presence in the final drug product.[1][6][7]

  • Product Stability: The presence of solvents can affect the physicochemical properties of your API. For instance, trapped solvent molecules can disrupt the crystal lattice, potentially leading to the formation of less stable polymorphic forms or affecting the overall chemical integrity and shelf life of the product.[8][9]

  • Bioavailability: The dissolution rate of an API can be altered by the presence of residual solvents, which in turn influences its bioavailability.[8]

Q2: What are the most likely residual solvents I'll encounter in my product, and what are their limits?

A2: The solvents present will depend entirely on your synthetic and purification route. However, based on common organic synthesis practices for sulfonamides, we can anticipate a few usual suspects. These are categorized by the ICH into classes based on their toxicity.

SolventBoiling Point (°C)ICH ClassConcentration Limit (ppm)Rationale for Presence
Toluene 111Class 2890Common reaction solvent for aromatic compounds.
Acetonitrile 82Class 2410Used in purification (e.g., HPLC) and as a reaction solvent.[6]
Methanol 65Class 23000Common reaction and recrystallization solvent.[6]
Ethanol 78Class 35000A less toxic solvent, often used for recrystallization.[6]
Ethyl Acetate 77Class 35000Frequently used for extractions and chromatography.
Dichloromethane (DCM) 40Class 2600Common for reactions and extractions at low temperatures.
Dimethylformamide (DMF) 153Class 2880High-boiling solvent, used when higher temperatures are needed.
Dimethyl Sulfoxide (DMSO) 189Class 25000High-boiling polar aprotic solvent.[10]

Data sourced from ICH Q3C(R8) guidelines.[1][6]

Q3: How do I select the best method to remove a specific solvent from my compound?

A3: The optimal method depends on three factors: the solvent's boiling point, the thermal stability of your API, and the desired final form of your material (e.g., crystalline vs. amorphous). Your compound, a fluoro-substituted aromatic, is likely to possess enhanced thermal stability, which provides some flexibility with heating.[11]

Use the following decision workflow to guide your choice.

G start Start: API contains residual solvent solvent_bp What is the solvent's boiling point? start->solvent_bp low_bp Low to Medium BP (<120°C) e.g., DCM, EtOAc, EtOH solvent_bp->low_bp high_bp High BP (>120°C) e.g., Toluene, DMF, DMSO solvent_bp->high_bp rotovap Primary Method: Rotary Evaporation low_bp->rotovap recrystallization Primary Method: Recrystallization high_bp->recrystallization is_final Is this the final purification step? rotovap->is_final Bulk solvent removed final_drying Secondary Method: High-Vacuum Oven Drying recrystallization->final_drying Crystals obtained is_heat_sensitive Is the final form thermally sensitive or amorphous? final_drying->is_heat_sensitive lyophilization Specialized Method: Lyophilization end end lyophilization->end Solvent removed is_final->recrystallization No, further purity needed is_final->final_drying Yes is_heat_sensitive->lyophilization Yes is_heat_sensitive->end No

Caption: Decision workflow for selecting a solvent removal method.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for the techniques outlined above, along with solutions to common problems.

Scenario 1: Removing Bulk, Low-to-Medium Boiling Point Solvents (e.g., Ethanol, Ethyl Acetate)

Primary Technique: Rotary Evaporation ("Rotovap")

The rotovap is your workhorse for efficiently removing bulk solvents.[12] It works by reducing the pressure, which lowers the solvent's boiling point, allowing for gentle evaporation without excessive heat.[13]

Experimental Protocol: Rotary Evaporation

  • System Preparation: Ensure the condenser is supplied with coolant (typically chilled water) at a temperature at least 20°C below the desired solvent boiling point.[14] Set the water bath temperature 20°C higher than the target boiling point (this is the "Delta-20 rule").[14] For ethanol, a target boiling point of ~40°C is effective, so set the bath to 60°C and the chiller to <20°C.

  • Sample Loading: Fill the evaporating flask no more than 50% of its capacity.[14][15] Overfilling is a primary cause of bumping and sample loss.

  • Operation Sequence (Critical): a. Start Rotation: Begin rotating the flask at a moderate speed (e.g., 100-130 RPM).[15] This creates a thin film of liquid, increasing the surface area for evaporation.[12] b. Apply Vacuum: Gradually apply the vacuum. You should see the solvent begin to bubble gently and condensate forming on the condenser coils.[15] c. Immerse in Heat Bath: Only after the system is boiling smoothly under vacuum, lower the flask into the pre-heated water bath.[15]

  • Completion: Once the solvent is removed, reverse the steps: lift the flask from the bath, stop the rotation, and slowly release the vacuum before removing the flask.

Troubleshooting Q&A

  • Q: My product is violently bumping and I'm losing sample into the condenser. What's wrong?

    • A: This is usually caused by applying the vacuum too quickly or having the bath temperature too high.[16] To fix this, temporarily reduce the vacuum to stabilize the boiling. For future runs, apply the vacuum more gradually. If the problem persists, slightly lowering the bath temperature can help.[14]

  • Q: Evaporation is extremely slow, even with high heat and full vacuum. What should I check?

    • A: Slow evaporation is almost always due to an inefficient vacuum.

      • Check for Leaks: Perform a leak test on your system. Ensure all glass joints are properly sealed.[14]

      • Check Condenser Temperature: If the condenser is not cold enough, solvent vapor will pass through to the pump instead of condensing, reducing pump efficiency. Ensure your chiller is running and at the correct temperature.[14]

      • Check Pump Integrity: Ensure your vacuum pump is in good working order and the oil (if applicable) is clean.

Scenario 2: Removing High-Boiling Point Solvents (e.g., Toluene, DMF)

Primary Technique: Recrystallization

High-boiling point solvents are challenging to remove via standard evaporation because the required conditions (high temperature or very deep vacuum) can degrade the sample.[16][17] Recrystallization is a superior method as it is a purification process that inherently removes solvents and other impurities.[9][18]

G cluster_0 Recrystallization Workflow A 1. Dissolve API in minimum hot 'good' solvent B 2. Hot filtration (if insoluble impurities exist) A->B C 3. Slowly add 'anti-solvent' until cloudy B->C D 4. Cool slowly to induce crystal growth C->D E 5. Isolate crystals (vacuum filtration) D->E F 6. Wash with cold anti-solvent E->F

Caption: General workflow for anti-solvent recrystallization.

Experimental Protocol: Anti-Solvent Recrystallization

  • Solvent Selection (Self-Validation Step): The key is to find a solvent pair.[18]

    • "Good" Solvent: One in which your API is highly soluble. Based on literature for sulfonamides, solvents like acetone or dimethylacetamide could be good candidates.[19]

    • "Anti-Solvent": One that is miscible with the "good" solvent but in which your API is poorly soluble.[9] A non-polar solvent like hexane or heptane, or water, is often a good choice.

    • Test: In a small vial, dissolve a few milligrams of your API in a minimal amount of the hot "good" solvent. Add the "anti-solvent" dropwise. You should see the solution turn cloudy (turbid), indicating the onset of precipitation. If it clears upon gentle heating and reappears on cooling, you have a viable system.[18]

  • Dissolution: In an Erlenmeyer flask, dissolve your crude API (containing the high-boiling solvent) in the minimum amount of the hot "good" solvent required for complete dissolution.[18]

  • Induce Crystallization: While the solution is still warm, slowly add the "anti-solvent" dropwise until persistent cloudiness is observed.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[20] Slow cooling is crucial for forming pure, well-defined crystals rather than an amorphous precipitate.[20]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent to remove any remaining mother liquor. Dry the purified crystals in a vacuum oven.

Troubleshooting Q&A

  • Q: My compound "oiled out" instead of forming crystals. How can I fix this?

    • A: "Oiling out" occurs when the solubility of the compound is exceeded too rapidly or at a temperature above its melting point in that solvent mixture. Try the following:

      • Re-heat the mixture to form a clear solution again.

      • Add a small amount of the "good" solvent to slightly increase solubility.

      • Allow the solution to cool much more slowly. Use a Dewar flask or insulate the flask to slow heat loss.

      • Try scratching the inside of the flask with a glass rod to create nucleation sites.

  • Q: After recrystallization and drying, GC analysis still shows high levels of the original high-boiling solvent.

    • A: This suggests the high-boiling solvent is trapped within the crystal lattice (forming a solvate). A different recrystallization solvent system may be required. Alternatively, a technique known as "vacuum hydration" can be effective.[21] By introducing a small amount of water vapor into the vacuum oven during drying, the more volatile water molecules can displace the trapped organic solvent molecules.[21]

Scenario 3: Final Drying for Highly Sensitive or Amorphous APIs

Primary Technique: Lyophilization (Freeze-Drying)

Lyophilization is the gentlest method of solvent removal, ideal for thermally sensitive compounds or when an amorphous, "fluffy" powder with high surface area is desired.[22] The process involves freezing the sample and then applying a deep vacuum, causing the frozen solvent to sublimate directly from a solid to a gas.[23]

Experimental Protocol: Lyophilization

  • Solvent Choice: Lyophilization works best with solvents that have a relatively high freezing point (e.g., water, 1,4-dioxane). It is very difficult to lyophilize from solvents like acetonitrile or methanol as they require extremely low temperatures to freeze and can spoil the vacuum.[22][24] If your API is in an incompatible solvent, dissolve it in a suitable lyophilization solvent and use a centrifugal evaporator to remove the original solvent first.[22]

  • Freezing: Freeze your sample completely. This can be done on the lyophilizer's shelf or by using an external bath (e.g., dry ice/acetone or liquid nitrogen). A solid, uniform freeze is essential to prevent boiling when the vacuum is applied.[23]

  • Drying (Sublimation): Place the frozen sample on the lyophilizer and start the process. The instrument will apply a deep vacuum, and the condenser, operating at a very low temperature, will trap the sublimated solvent vapor.

  • Completion: The process is complete when all the frozen solvent has disappeared, leaving a dry, often powdery product.

Troubleshooting Q&A

  • Q: My sample melted during the lyophilization process.

    • A: This is known as "collapse" and occurs if the sample was not completely frozen before applying the vacuum or if the vacuum was not deep enough to keep the solvent frozen via evaporative cooling. Ensure a thorough pre-freeze and check your vacuum pump for performance issues.

  • Q: My final product still contains residual water.

    • A: The primary drying phase (sublimation) removes bulk frozen solvent. A "secondary drying" phase, where the shelf temperature is slowly increased while maintaining a high vacuum, is often needed to remove adsorbed or bound solvent molecules.[25]

Part 3: Verification of Solvent Removal

Q: How do I definitively know that the residual solvent levels in my this compound are below the required limits?

A: Visual inspection is not sufficient. The gold-standard analytical technique for quantifying residual solvents is Gas Chromatography with Headspace sampling (GC-HS) .[4][7][10][26]

  • Principle: In GC-HS, the API is dissolved in a high-boiling solvent (like DMI or DMSO) in a sealed vial and heated.[10] The volatile residual solvents partition into the gas phase (the "headspace") above the liquid. A sample of this gas is then injected into the gas chromatograph, which separates the solvents and allows for their precise quantification.[4][10]

  • Why it's ideal: The headspace technique is highly sensitive and avoids injecting the non-volatile API directly into the instrument, which prevents contamination and matrix interference.[10] The results are then compared against the ICH Q3C concentration limits to ensure the product meets regulatory and safety standards.[10][27]

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). [Link]

  • impurities: guideline for residual solvents q3c(r6) - ICH. [Link]

  • Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D - Pharma Growth Hub. [Link]

  • impurities: guideline for residual solvents q3c(r9) - ICH. [Link]

  • ICH Q3C (R8): Impurities: guideline for residual solvents in medicinal products - HWI group. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. [Link]

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products - Agilent. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. [Link]

  • 7 Ways Solvent Removal is a Bottleneck in Laboratories - Organomation. [Link]

  • Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]

  • Residual Solvents Testing - TCA Lab / Alfa Chemistry. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. [Link]

  • Rotary Evaporator: A Comprehensive Guide to Mastering Laboratory Safety - LabX. [Link]

  • ExperimentLyophilize Documentation - Emerald Cloud Lab. [Link]

  • US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google P
  • Pharmaceutical Crystallization in drug development | Syrris. [Link]

  • Recrystallization. [Link]

  • 5 Expert Tips to Maximize Rotavap Efficiency-with Smart Evap - BioChromato. [Link]

  • US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google P
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. [Link]

  • 10 tips for optimal rotary evaporation - VACUUBRAND. [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products. [Link]

  • Lab Procedure: Recrystallization - LabXchange. [Link]

  • Sulfonamides Laboratory: Properties, Identification, and Chemical Reactions | Buffalo State University - Edubirdie. [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination - ResearchGate. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data. [Link]

  • How a Rotary Evaporator Works: The Ultimate Guide (2025) - Hinotek. [Link]

  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. [Link]

  • Residual Solvents in Pharmaceuticals - Veeprho. [Link]

  • Recrystallization of Drugs: Significance on Pharmaceutical Processing - ResearchGate. [Link]

  • How to avoid residual solvent when drying reverse phase HPLC fractions and prevent the formation of gums and oils. - European Pharmaceutical Review. [Link]

  • CN103877743A - Method for removing residual solvents from heat-sensitive solid drugs - Google P
  • US6045808A - Method for removing high boiling solvents from drug formulations by vacuum drying - Google P
  • Role of Methanol in Lyophilisation and Freeze-Drying Processes - Purosolv. [Link]

  • Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - Mario Schubert. [Link]

  • (PDF) Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - ResearchGate. [Link]

  • Why DMF Solvent Removal Is Difficult | Modern Approaches - BioChromato. [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC. [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • The Challenge Of Mixed Solvents | SP Industries Inc. - Scientific Products. [Link]

  • Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product? [Link]

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Technical Support Center: A Guide to Characterizing and Mitigating Hygroscopicity in (2-Fluoro-5-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering potential hygroscopicity issues with (2-Fluoro-5-methylphenyl)methanesulfonamide. While specific hygroscopicity data for this compound is not extensively published, the principles and methodologies outlined here represent the gold-standard industry approach for characterizing and addressing moisture sensitivity in any active pharmaceutical ingredient (API).[][2]

Part 1: Frequently Asked Questions (FAQs) - First Observations

This section addresses initial questions that arise when handling a potentially hygroscopic compound.

Question: My sample of this compound appears clumpy, sticky, or difficult to handle. Is this due to hygroscopicity?

Answer: Yes, these are classic physical manifestations of hygroscopicity. Hygroscopicity is the tendency of a solid material to take up moisture from the surrounding atmosphere.[3][4] This uptake can occur through two primary mechanisms: adsorption (water molecules adhering to the surface) and absorption (water molecules penetrating the bulk of the material).[2][5] The resulting changes, such as caking, clumping, and poor flowability, are common challenges during pharmaceutical processing and handling.[6][7]

Question: What are the potential consequences of hygroscopicity for my compound's stability and performance?

Answer: Moisture uptake can have significant and detrimental effects on an API.[8] Beyond the physical handling issues, it can:

  • Induce Chemical Degradation: The presence of water can accelerate hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[2][9]

  • Alter Solid-State Properties: Moisture can trigger changes in the crystal structure, potentially causing a stable polymorph to convert to a less stable one, form a hydrate, or even transition to an amorphous state.[8][10][11]

  • Impact Dissolution and Bioavailability: Changes in the solid form can significantly alter the compound's solubility and dissolution rate, which are critical factors for its therapeutic efficacy.[9]

  • Complicate Manufacturing: Hygroscopic powders can adhere to manufacturing equipment like tablet punches and hoppers, leading to process inefficiencies and batch-to-batch variability.[6][7]

Question: How can I quickly get an initial idea if my sample is absorbing atmospheric water?

Answer: A simple, albeit non-quantitative, method is to place a small, accurately weighed amount of the sample in a controlled, high-humidity environment (e.g., a desiccator containing a saturated salt solution to maintain a specific relative humidity) at a constant temperature. Periodically re-weigh the sample. A consistent increase in mass is a strong indicator of hygroscopicity. For a more definitive and quantitative assessment, instrumental analysis is required.[][12]

Part 2: Systematic Troubleshooting & Characterization Guide

If initial observations suggest hygroscopicity, a systematic investigation is crucial. This section guides you through the essential analytical questions to ask and the techniques to answer them.

Question 1: How do I precisely quantify the hygroscopic behavior of my sample across a full humidity range?

Answer: The definitive technique for this is Dynamic Vapor Sorption (DVS) . DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (RH) at a constant temperature.[5][13][14] The output, a moisture sorption-desorption isotherm, provides a detailed profile of the material's interaction with water vapor.[15]

This analysis allows you to determine the critical relative humidity at which significant moisture uptake occurs and to classify the material's hygroscopicity.[16]

G cluster_0 Hygroscopicity Characterization Workflow Sample Sample of this compound DVS Dynamic Vapor Sorption (DVS) Analysis Sample->DVS Isotherm Generate Sorption-Desorption Isotherm DVS->Isotherm Classification Classify Hygroscopicity (e.g., Ph. Eur. criteria) Isotherm->Classification Critical_RH Identify Critical Relative Humidity (cRH) Isotherm->Critical_RH

Caption: Workflow for quantitative hygroscopicity analysis using DVS.

Experimental Protocol: Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place 5-15 mg of the this compound sample into the DVS sample pan.

  • Drying/Pre-treatment: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a suitable temperature (e.g., 25°C or 40°C) until a stable mass is achieved. This establishes a dry reference weight.[3][17]

  • Sorption Phase: Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) at a constant temperature (typically 25°C). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.[13]

  • Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus RH to generate the sorption and desorption isotherms. Use the mass gain at a specific RH (e.g., 80%) to classify the material.[13][17]

Data Presentation: Hygroscopicity Classification

The data obtained from DVS at 25°C can be used to classify the material according to standards such as the European Pharmacopoeia.[13][17]

Hygroscopicity ClassWeight Gain (% w/w) after 24h at 25°C / 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid
Table adapted from established pharmaceutical classification criteria.[13][18]

Question 2: What is the total water content, and can I differentiate between surface water and bound (hydrate) water?

Answer: Thermogravimetric Analysis (TGA) is the ideal technique to answer this. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19][20] As the sample is heated, it loses mass due to the evaporation of water. The temperature at which this mass loss occurs provides insight into the nature of the water:

  • Free or Adsorbed Water: Typically lost at lower temperatures, generally below 120°C.[21]

  • Bound or Hydrate Water: Lost at higher, more specific temperatures, as energy is required to break the water molecules free from the crystal lattice.[21]

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Analysis: Heat the sample under a controlled nitrogen atmosphere. A typical heating rate is 10°C/minute from room temperature up to a temperature sufficient to ensure all water is removed (e.g., 200°C or higher).[22]

  • Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The step(s) in the curve indicate the amount and type of water present.

Data Presentation: TGA Data Interpretation
Temperature of Weight LossInterpretation
~25°C - 120°CLoss of loosely bound surface water (adsorbed moisture) or volatile solvents.
>120°C (distinct step)Loss of water from a crystalline hydrate. The stoichiometry can be calculated from the weight loss.

Question 3: Has the moisture uptake altered the crystal structure or solid form of my compound?

Answer: X-ray Powder Diffraction (XRPD) is the primary technique for identifying the solid-state form of a crystalline material.[11][23] Every crystalline solid has a unique XRPD pattern, which acts as its "fingerprint." If moisture uptake induces a change—such as converting an anhydrate to a hydrate, causing a polymorphic transition, or rendering the material amorphous—the XRPD pattern will change accordingly.[10][24] It is best practice to analyze the sample by XRPD before and after exposure to humidity (e.g., after a DVS cycle) to detect any changes.[18][25]

G cluster_1 Solid-State Change Detection Start Initial Sample XRPD1 Perform XRPD Analysis Start->XRPD1 Expose Expose to Humidity (e.g., via DVS) Start->Expose PatternA Obtain Pattern A XRPD1->PatternA Compare Compare Pattern A vs. Pattern B PatternA->Compare Final Final Sample Expose->Final XRPD2 Perform XRPD Analysis Final->XRPD2 PatternB Obtain Pattern B XRPD2->PatternB PatternB->Compare NoChange Result: No Solid-State Change Compare->NoChange Patterns Match Change Result: Solid-State Change Detected (e.g., Hydrate Formation, Polymorphic Transition) Compare->Change Patterns Differ

Caption: Logical workflow for using XRPD to identify moisture-induced solid-state transformations.

Experimental Protocol: XRPD Analysis
  • Initial Sample: Gently pack the as-received (dry) powder sample onto an XRPD sample holder.

  • Data Collection: Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).

  • Post-Humidity Sample: After the sample has been exposed to humidity (e.g., the sample from a completed DVS run), repeat the XRPD analysis under the same conditions.

  • Data Analysis: Overlay the two patterns. The appearance of new peaks, disappearance of original peaks, or the emergence of a broad "halo" (indicating amorphous content) are all definitive signs of a solid-state transformation.[24][26]

Part 3: Mitigation Strategies & Formulation FAQs

Question: My compound is confirmed to be hygroscopic. What are my options to manage this issue?

Answer: Several strategies can be employed, ranging from fundamental changes to the API itself to advanced formulation and packaging solutions.[9]

  • Solid Form Screening (Salt/Polymorph/Co-crystal Screening): This is often the first and most effective approach. A comprehensive screen may identify an alternative crystalline form (a different polymorph, a salt, or a co-crystal) of this compound that exhibits lower hygroscopicity and greater physical stability.[9][27]

  • Formulation with Excipients: Diluting the API with hydrophobic excipients (e.g., certain grades of microcrystalline cellulose or magnesium stearate) can help to "shield" it from ambient moisture.[9][]

  • Particle Engineering & Processing: Techniques like spray drying or encapsulation can create a protective barrier around the API particles, reducing their exposure to humidity.[9]

  • Strict Environmental Control: All handling, processing, and manufacturing steps must be conducted in environments with controlled low humidity.[2][29] This is a critical procedural control.

  • High-Barrier Packaging: The final drug product should be packaged in materials with a low moisture vapor transmission rate, such as foil-foil blisters or glass bottles with tight seals, often including a desiccant.[7][9][]

By systematically applying the analytical techniques and mitigation strategies outlined in this guide, researchers and developers can effectively manage the challenges posed by the hygroscopicity of this compound, ensuring the development of a stable, safe, and effective pharmaceutical product.

References
  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(3). [Link]

  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Semantic Scholar. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content. ResolveMass Laboratories Inc.[Link]

  • Lim, et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Sathali, A. A., & Valan, M. F. (2012). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • ResearchGate. (2016, August 20). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]

  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. [Link]

  • Terrachem. (n.d.). Thermogravimetric Analysis (TGA) reveals water balance. Terrachem. [Link]

  • XRF Scientific. (2024, May 16). Direct Moisture Determination of Food and Feed Using a TGA Analyzer. XRF Scientific. [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

  • Seven Star Pharma. (n.d.). Humidity and Temperature-dependent XRPD. Seven Star Pharma. [Link]

  • Mettler Toledo. (n.d.). Moisture and Water Content Analysis in Food. Mettler Toledo. [Link]

  • Applied Technical Services. (n.d.). TGA Moisture Analysis. Applied Technical Services. [Link]

  • Semantic Scholar. (2016, December 14). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]

  • ScienceDirect. (2026, January 16). Hygroscopicity: Significance and symbolism. ScienceDirect. [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. [Link]

  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]

  • Wikipedia. (n.d.). Dynamic vapor sorption. Wikipedia. [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. SK pharmteco. [Link]

  • Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? Quora. [Link]

  • Nikkan Kogyo Shimbun. (2025, December 1). The drug substance is so hygroscopic that the entire process becomes humidity-dependent. Nikkan Kogyo Shimbun. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • AMT. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. AMT. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

  • MDPI. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. MDPI. [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Preprints.org. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Preprints.org. [Link]

  • Pharma.Tips. (2025, December 30). API hygroscopicity-driven degradation during routine release testing: data integrity and chromatographic audit trail review steps. Pharma.Tips. [Link]

  • ResearchGate. (2019, December 8). Hygroscropicity and Its' Effect on Tablet Production. ResearchGate. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2016, June 29). Review on X-Ray Powder Diffraction Technique. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Malvern Panalytical. (2022, July 29). The advantages of solid form analysis with XRPD. Malvern Panalytical. [Link]

Sources

Thermal degradation limits of (2-Fluoro-5-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with (2-Fluoro-5-methylphenyl)methanesulfonamide . This guide synthesizes structural chemical principles with standard pharmaceutical stability protocols (ICH Q1A) to provide actionable troubleshooting steps.

Ticket Category: Physicochemical Stability & Thermal Degradation Support Level: Tier 3 (Senior Application Scientist)[1]

Module 1: Critical Thermal Thresholds

User Question: What is the absolute thermal limit for processing this compound before degradation occurs?

Technical Response: For this compound, you must distinguish between the Phase Transition Limit (Melting Point) and the Chemical Degradation Limit (Decomposition).

ParameterEstimated RangeCritical Action
Safe Processing Temp < 60°C Recommended limit for vacuum drying to prevent lattice stress or minor oxidation.[1]
Melting Point (MP) 128°C – 135°C (Typical)*Physical phase change.[1] Heating beyond this risks rapid oxidation due to increased surface area in the liquid state.
Degradation Onset (

)
> 180°C (Inert atm.)Chemical bond cleavage (Desulfonylation).[1] Do not exceed.
Oxidative Limit > 90°C (Air exposed)Benzylic oxidation may occur at the methylene bridge (

) in the presence of oxygen.[1]

*Note: Exact MP depends on polymorph purity.[1] Always determine batch-specific MP using DSC.[1]

The Structural Weak Point

Unlike aryl sulfonamides (


) which are extremely robust, your compound is a benzyl sulfonamide  (

).[1]
  • Vulnerability: The benzylic carbon (attached to the phenyl ring) is activated by both the aromatic ring and the electron-withdrawing sulfonyl group.

  • Risk: High thermal stress in air can lead to oxidation of this methylene bridge or homolytic cleavage of the

    
     bond.
    

Module 2: Troubleshooting Degradation

User Question: My sample has turned from white to faint yellow after drying. Is it compromised?

Diagnostic Guide: Use this logic flow to determine the cause of instability.

Degradation_Troubleshooting Start Issue: Sample Discoloration Check_Atmosphere Was drying performed under Vacuum/Inert Gas? Start->Check_Atmosphere Check_Temp Was Temp > 60°C? Check_Atmosphere->Check_Temp No (Air Exposed) Check_Metal Contact with Metal Spatulas/Probes? Check_Atmosphere->Check_Metal Yes (Inert) Result_Oxidation Diagnosis: Benzylic Oxidation (Formation of Ar-CO-SO2-NH2) Check_Temp->Result_Oxidation Yes Result_Stable Diagnosis: Surface Adsorption (Likely Re-purifiable) Check_Temp->Result_Stable No Result_Metal Diagnosis: Metal-Catalyzed Desulfonylation Check_Metal->Result_Metal Yes (Fe/Cu trace) Check_Metal->Result_Stable No

Figure 1: Diagnostic logic for identifying thermal and oxidative degradation sources.

Resolution Steps:

  • LC-MS Check: Look for a mass shift of +14 Da (Oxidation to carbonyl) or -64 Da (Loss of

    
    ).[1]
    
  • Recrystallization: If the yellowing is surface-level, recrystallize from Ethanol/Water (9:[1]1) to remove oxidative impurities.[1]

  • Prevention: Always dry benzylic sulfonamides under vacuum (< 10 mbar) at moderate temperatures (40-50°C).

Module 3: Validation Protocols (Experimental)

User Question: How do I experimentally validate the thermal limit for my specific batch?

You cannot rely on literature values alone for regulatory filing.[1] You must generate data using TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) .

Protocol A: Determination of (Degradation Temperature)

Objective: Define the temperature at which 1% mass loss occurs (excluding volatiles).

  • Instrument: TGA (e.g., TA Instruments Q500 or equivalent).

  • Sample Mass: 5–10 mg.

  • Pan: Platinum or Ceramic (Do not use Aluminum > 500°C).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 10°C/min from Ambient to 350°C.

  • Data Analysis:

    • Identify the Onset Temperature (intersection of baseline and tangent of the weight drop).

    • Pass Criteria: No significant mass loss (< 0.5%) before 150°C.[1]

Protocol B: Forced Degradation (Stress Testing)

Objective: Simulate worst-case processing conditions to identify breakdown products (ICH Q1A).

  • Solid State Stress:

    • Place 50 mg of compound in a sealed glass vial.

    • Heat at 105°C for 48 hours.

    • Analyze via HPLC (UV 254 nm).

    • Expectation: Benzylic sulfonamides are generally stable here, but look for desulfonylation products (2-Fluoro-5-methyl-toluene).[1]

  • Solution Stress (Hydrolysis):

    • Dissolve in 0.1 N HCl and 0.1 N NaOH.

    • Reflux at 60°C for 24 hours.

    • Mechanism:[2][3][4][5] Sulfonamide bond hydrolysis (

      
      ).[1]
      

Module 4: Chemical Mechanism of Failure

User Question: Why does this compound degrade?

Understanding the mechanism allows you to predict stability in formulations.

Degradation_Mechanism Compound (2-Fluoro-5-methylphenyl) methanesulfonamide Path_Ox Pathway A: Benzylic Oxidation (Requires O2 + Heat) Compound->Path_Ox Path_Therm Pathway B: Thermal Desulfonylation (Requires T > 200°C) Compound->Path_Therm Radical Benzylic Radical Species Path_Ox->Radical -H• Extrusion SO2 Gas Extrusion Path_Therm->Extrusion Ketone Sulfonyl Ketone Derivative (Yellow impurity) Radical->Ketone +O2 Product_B 2-Fluoro-5-methylbenzylamine (Trace) Extrusion->Product_B

Figure 2: Primary degradation pathways.[1] Pathway A is the most common cause of quality control failure during storage.

Module 5: Storage & Handling Recommendations

Based on the thermal profile, adhere to these storage classes:

  • Long-Term Storage:

    • Condition: Refrigerate (2°C – 8°C).

    • Container: Amber glass (protects from light-induced radical formation at the benzylic position).[1]

    • Atmosphere: Argon overlay recommended for storage > 6 months.[1]

  • Solution Stability:

    • Avoid dissolving in DMSO at temperatures > 80°C. DMSO can act as an oxidant (Swern-like conditions) on benzylic halides/sulfonamides under thermal stress.[1] Use Acetonitrile or DMF for high-temp reactions if necessary.[1]

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.

  • Roca, M., et al. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection."[6] Food Chemistry, 2013.[6]

  • PubChem. "(3-Fluoro-4-methylphenyl)methanesulfonamide Compound Summary."[1][7][8] National Library of Medicine, 2024. (Used for structural analog comparison).

  • Białk-Bielińska, A., et al. "Hydrolysis of sulfonamides in aqueous solutions."[1] Journal of Hazardous Materials, 2012. (Mechanistic grounding for hydrolysis protocols).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of (2-Fluoro-5-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides an in-depth analysis of the ¹H-NMR spectrum of (2-Fluoro-5-methylphenyl)methanesulfonamide, a compound of interest in contemporary drug discovery pipelines. Beyond a theoretical spectral interpretation, we will compare the insights derived from proton nuclear magnetic resonance (¹H-NMR) spectroscopy with those from complementary analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to confidently elucidate and confirm the structure of complex organic molecules.

The Importance of Structural Verification

In the realm of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Even minor structural variations can lead to significant differences in efficacy and safety. Therefore, the rigorous application of analytical techniques to verify the identity and purity of a synthesized compound is paramount.

This compound presents an interesting case for spectroscopic analysis due to the interplay of its various functional groups. The electron-withdrawing fluorine atom and methanesulfonyl group, along with the electron-donating methyl group, create a distinct electronic environment that influences the chemical shifts and coupling patterns of the aromatic protons.

¹H-NMR Spectroscopy: A Primary Tool for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[1][2]

Predicted ¹H-NMR Spectrum of this compound

While an experimental spectrum for the title compound is not publicly available, a robust prediction can be made based on established principles of NMR spectroscopy and data from analogous structures.[3][4][5]

Structure:

Predicted ¹H-NMR Data Summary:

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
1~ 2.3 - 2.4Singlet-Ar-CH
2~ 3.0 - 3.1Singlet--SO₂NHCH
3~ 7.1 - 7.3MultipletAr-H
4~ 7.4 - 7.6MultipletAr-H
5~ 7.7 - 7.9MultipletAr-H
6~ 8.0 - 9.0Broad Singlet--SO₂NH CH₃

Detailed Analysis:

  • Aromatic Protons (Signals 3, 4, and 5): The three protons on the benzene ring will appear in the aromatic region, typically between 6.5 and 8.0 ppm.[5] The presence of a strongly electron-withdrawing fluorine atom and the methanesulfonyl group will deshield these protons, shifting them downfield.[2] Conversely, the electron-donating methyl group will cause a slight shielding effect. The exact chemical shifts and multiplicities will be complex due to proton-proton and proton-fluorine couplings. We can predict a complex multiplet pattern for these signals. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two aromatic protons will also exhibit splitting based on their coupling with neighboring protons.

  • Methyl Protons (Signal 1): The protons of the methyl group attached to the aromatic ring are expected to appear as a singlet in the upfield region, around 2.3-2.4 ppm. This is a characteristic chemical shift for an aromatic methyl group.

  • Methanesulfonyl Methyl Protons (Signal 2): The methyl group of the methanesulfonamide moiety will also appear as a singlet, but further downfield (around 3.0-3.1 ppm) compared to the aromatic methyl group. This is due to the deshielding effect of the adjacent electron-withdrawing sulfonyl group.

  • Sulfonamide Proton (Signal 6): The proton on the nitrogen of the sulfonamide group is expected to be a broad singlet in the downfield region, typically between 8.0 and 9.0 ppm.[3] Its chemical shift can be highly variable and is dependent on factors such as solvent and concentration.[1]

Comparative Analysis with Other Spectroscopic Techniques

While ¹H-NMR is a powerful tool, a comprehensive structural confirmation relies on the synergy of multiple analytical methods.

¹³C-NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. For this compound, we would expect to see distinct signals for each of the unique carbon atoms. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.[6] The chemical shifts of the aromatic carbons would also be influenced by the substituents, providing further evidence for the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. In the IR spectrum of our target compound, we would expect to see characteristic absorption bands for:

  • N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹).[3]

  • C-H stretching of the aromatic and methyl groups.

  • Asymmetric and symmetric S=O stretching of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively).

  • C-F stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula.[7] The fragmentation pattern can also provide clues about the structure of the compound.

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the comprehensive structural analysis of a novel organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification hnmr ¹H-NMR Spectroscopy purification->hnmr cnmr ¹³C-NMR Spectroscopy purification->cnmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms interpretation Combined Spectral Data Analysis hnmr->interpretation cnmr->interpretation ir->interpretation ms->interpretation confirmation Unambiguous Structure Confirmation interpretation->confirmation

Workflow for Structural Elucidation
Experimental Protocol: ¹H-NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial as it can influence the chemical shifts of labile protons like the N-H proton.[1]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • NMR Spectrometer Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, pulse width, and relaxation delay to obtain a spectrum with a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

Conclusion

The structural elucidation of this compound is a clear example of the power of modern spectroscopic techniques. While ¹H-NMR provides the initial and most detailed map of the proton framework, a truly confident structural assignment is achieved through the corroborative evidence from ¹³C-NMR, IR, and mass spectrometry. This multi-faceted approach ensures the scientific integrity of the data and is an indispensable component of the drug discovery and development process.

References

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org.
  • Methanesulfonamide(3144-09-0) 1H NMR spectrum. ChemicalBook.
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  • H NMR Spectroscopy. University of Calgary.
  • 2-Methylbenzene-1-sulfonamide(88-19-7) 1H NMR spectrum. ChemicalBook.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin.
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A Predictive and Comparative Guide to the C-13 NMR Chemical Shifts of (2-Fluoro-5-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and molecular sciences, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C-13) NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a detailed analysis of the expected C-13 NMR chemical shifts for (2-Fluoro-5-methylphenyl)methanesulfonamide, a compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide employs a predictive and comparative methodology, leveraging computational tools and empirical data from analogous structures to offer a robust interpretation. This approach not only provides valuable predictive data but also illustrates a practical workflow for researchers faced with similar challenges.

Introduction: The Power of C-13 NMR in Structural Analysis

C-13 NMR spectroscopy offers a direct window into the electronic environment of each carbon atom within a molecule.[1][2] The chemical shift of a carbon nucleus is highly sensitive to its local chemical environment, including hybridization, the electronegativity of attached atoms, and steric effects.[3][4] For drug development professionals, confirming the substitution pattern on an aromatic ring is a frequent and critical task. In the case of this compound, C-13 NMR is the ideal tool to verify the specific regio-isomer formed during synthesis.

This guide will first present a predicted C-13 NMR spectrum for the target molecule, generated using established computational methods. Subsequently, we will compare these predicted shifts with experimental data for a structurally related compound, 2-chloro-4-fluorotoluene, to ground our predictions in empirical data. Finally, we will delve into the underlying principles of substituent effects to rationalize the observed and predicted chemical shifts.

Methodology: A Synergistic Approach of Prediction and Comparison

In Silico C-13 NMR Prediction

To generate a theoretical C-13 NMR spectrum for this compound, we utilized a neural network-based prediction algorithm.[5][6] These algorithms are trained on vast databases of experimental NMR data and provide increasingly accurate predictions for novel structures.[7] The prediction was performed using the following parameters:

  • Solvent: CDCl3 (a common solvent for NMR analysis of small organic molecules)

  • Reference Standard: Tetramethylsilane (TMS) at 0.0 ppm

The process for generating a predicted spectrum is outlined in the workflow diagram below.

G cluster_workflow C-13 NMR Prediction Workflow mol_structure Input: this compound Structure prediction_engine NMR Prediction Software (e.g., NMRDB.org, ACD/Labs) mol_structure->prediction_engine predicted_spectrum Output: Predicted Chemical Shifts (ppm) prediction_engine->predicted_spectrum analysis Analysis and Assignment predicted_spectrum->analysis

Figure 1: A generalized workflow for the in silico prediction of C-13 NMR spectra.

Comparative Experimental Data

For a meaningful comparison, the experimental C-13 NMR data for 2-chloro-4-fluorotoluene was sourced from the ChemicalBook database.[8] This compound was selected due to its structural similarity, featuring a halogen and a methyl group on a toluene backbone, which allows for a direct assessment of the substituent effects of a methanesulfonamide group versus a chlorine atom.

Results and Discussion: A Comparative Analysis

The predicted C-13 NMR chemical shifts for this compound are presented in Table 1, alongside the experimental data for 2-chloro-4-fluorotoluene. The carbon atoms are numbered as depicted in Figure 2 for clarity.

Figure 2: Numbering scheme for the carbon atoms of this compound.

Table 1: Predicted vs. Experimental C-13 NMR Chemical Shifts (ppm)

Carbon AtomThis compound (Predicted)2-Chloro-4-fluorotoluene (Experimental)[8]
C1~138-142135.4
C2~158-162 (d, ¹JCF ≈ 245-255 Hz)116.3 (d, ¹JCF ≈ 21.2 Hz)
C3~118-122130.1
C4~125-129159.9 (d, ¹JCF ≈ 244.5 Hz)
C5~133-137120.4
C6~128-132132.7
CH₃~20-2219.8
CH₃ (Sulfonamide)~45-50-

Note: Predicted values are given as a range to reflect the inherent uncertainties in computational methods. The splitting pattern (d = doublet) and coupling constant (J) for fluorine-coupled carbons are also predicted.

Analysis of Aromatic Carbon Signals
  • C2 (Carbon bearing Fluorine): The most downfield signal in the predicted spectrum is assigned to C2, directly attached to the highly electronegative fluorine atom. This results in a significant downfield shift and a large one-bond coupling constant (¹JCF), which is a characteristic feature of fluorinated aromatic rings. In 2-chloro-4-fluorotoluene, the fluorine-bearing carbon (C4) also exhibits a large downfield shift and a strong coupling.

  • C1 and C5: These quaternary carbons are predicted to be in the range of 133-142 ppm. C1, being ortho to the fluorine and para to the methyl group, and C5, being ortho to the methyl and meta to the fluorine, will have distinct chemical shifts influenced by these neighboring groups.

  • C3, C4, and C6: These protonated aromatic carbons are expected to resonate between 118 and 132 ppm. The specific shifts will be influenced by the combined electronic effects of the fluoro, methyl, and methanesulfonamide substituents. For instance, the carbon ortho to the fluorine (C3) is expected to be shifted upfield relative to the other protonated carbons due to the ortho-fluoro effect.

Analysis of Aliphatic Carbon Signals
  • Methyl Carbon (Aromatic): The methyl group attached to the aromatic ring is predicted to have a chemical shift of around 20-22 ppm, which is in good agreement with the experimental value of 19.8 ppm for the methyl group in 2-chloro-4-fluorotoluene and typical for methylbenzenes.[9]

  • Methanesulfonamide Carbon: The carbon of the methanesulfonamide group is predicted to be in the 45-50 ppm range. This is a typical chemical shift for a methyl group attached to a sulfonyl group.

Substituent Effects

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents:

  • -F (Fluoro group): Strongly electronegative, causing a large downfield shift on the directly attached carbon (C2). It also exhibits a notable shielding effect on the ortho carbon (C3) and a deshielding effect on the para carbon (C1) through resonance.

  • -CH₃ (Methyl group): An electron-donating group, causing a slight upfield shift on the ortho (C4, C6) and para (C2) carbons.

  • -SO₂NHCH₃ (Methanesulfonamide group): An electron-withdrawing group, which is expected to deshield the ortho (C1) and para (C4) carbons. The interplay of these effects from all three substituents determines the final chemical shift of each aromatic carbon.

Experimental Protocol for C-13 NMR Acquisition

For researchers wishing to acquire experimental data for this compound or similar compounds, the following protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: A standard proton-decoupled C-13 NMR experiment.

  • Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

For unambiguous assignment of the quaternary and protonated carbons, it is highly recommended to perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

G cluster_protocol C-13 NMR Experimental Protocol sample_prep Sample Preparation (10-20 mg in 0.6 mL CDCl₃) nmr_acquisition NMR Acquisition (400 MHz Spectrometer, Proton Decoupled) sample_prep->nmr_acquisition data_processing Data Processing (Line Broadening, Fourier Transform) nmr_acquisition->data_processing spectral_analysis Spectral Analysis and Assignment data_processing->spectral_analysis

Figure 3: A streamlined experimental workflow for acquiring a C-13 NMR spectrum.

Conclusion

References

  • Jios, J. L., Romanelli, G. P., Autino, J. C., Giaccio, H. E., Duddeck, H., & Wiebcke, M. (2005). The complete and unambiguous assignment of the 1H NMR and 13C NMR spectra of 26 N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonylbenz[c]azepines. Magnetic Resonance in Chemistry, 43(10), 801–806. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH.
  • Gasteiger, J., & Marsili, M. (1981). A new model for calculating atomic charges in molecules. Tetrahedron Letters, 22(32), 3181–3184.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Jonas, S., et al. (2022). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

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  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Dimethylmethanesulfonamide. Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds (2nd ed.). Springer-Verlag.
  • ResearchGate. (n.d.). (a) ¹H-NMR, (b) ¹³C-NMR of sulfonamide derivative (DMSA), and (c) ¹H-NMR of DMS-CH derivative. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

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  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug-Norfloxacin. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Coordination Compound [Eu(µ2-OC2H5)(btfa)(NO3)(phen)]2phen with High Luminescence Efficiency. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Retrieved from [Link]

  • DeSilva, A. O., et al. (2007). Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry.

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A Comparative Guide to the Elemental Analysis of (2-Fluoro-5-methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-methylphenyl)methanesulfonamide is a key intermediate in the synthesis of various pharmacologically active compounds. Verifying its elemental composition is a critical step in quality control and regulatory compliance, confirming the compound's identity, purity, and consistency between batches. Elemental analysis provides the empirical percentage of each element within the molecule, which can be compared against theoretical values derived from its chemical formula.

This guide will first establish the theoretical elemental composition of the target molecule through stoichiometric calculations. It will then present a comparative analysis of two distinct, robust analytical workflows for experimentally verifying this composition, providing detailed protocols, performance data, and a discussion of their respective merits.

Part 1: Theoretical Composition Analysis

To establish a baseline for experimental verification, the theoretical elemental percentages must be calculated. This process begins with determining the precise molecular formula and molecular weight of the compound.

The structure of this compound is as follows:

Figure 1. Chemical Structure

From this structure, the molecular formula is determined to be C₈H₁₀FNO₂S .

The molecular weight is calculated using the standard atomic weights of its constituent elements.

ElementSymbolCountStandard Atomic Weight (amu)Total Mass (amu)
CarbonC812.011[1][2]96.088
HydrogenH101.008[3][4][5]10.080
FluorineF118.998[6][7][8][9][10]18.998
NitrogenN114.007[11][12][13][14]14.007
OxygenO215.999[15][16][17]31.998
SulfurS132.06[18][19][20]32.060
Total 203.231

Molecular Weight (MW) = 203.231 g/mol

The theoretical percentage for each element is calculated using the formula:

Percentage (%) = (Total Mass of Element / Total Molecular Weight) * 100

ElementCalculationTheoretical %
Carbon(96.088 / 203.231) * 10047.28%
Hydrogen(10.080 / 203.231) * 1004.96%
Fluorine(18.998 / 203.231) * 1009.35%
Nitrogen(14.007 / 203.231) * 1006.89%
Oxygen(31.998 / 203.231) * 10015.74%
Sulfur(32.060 / 203.231) * 10015.77%

These theoretical values represent the gold standard against which all experimental results will be compared.

Part 2: Comparative Experimental Workflows

The experimental determination of elemental composition requires highly precise and validated analytical techniques. Here, we compare two common approaches: Method A , representing a modern, integrated elemental analyzer, and Method B , a traditional, multi-platform approach.

Method A: Integrated CHNS/O Analysis + Fluorine by ISE

This approach utilizes a single, automated instrument for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) analysis based on the principles of dynamic flash combustion, and a separate module for Oxygen determination via pyrolysis. Fluorine is determined subsequently using a specialized electrode.

Method B: Classic Combustion + Parr Bomb & Ion Chromatography

This workflow relies on separate, dedicated setups. CHN analysis is performed via a classic combustion analyzer. Sulfur and Fluorine are determined following sample decomposition in an oxygen-rich "Parr bomb," with subsequent analysis of the resulting solution (bomb washings) by ion chromatography (IC).

G cluster_A Method A: Integrated Analyzer Workflow cluster_B Method B: Multi-Platform Workflow A_start Weigh Sample (1-2 mg) in Tin (for CHNS) & Silver (for O) Capsules A_chns CHNS Analysis: Dynamic Flash Combustion (~1000°C with O₂) A_start->A_chns A_o Oxygen Analysis: Pyrolysis (~1060°C) on Platinized Carbon A_start->A_o A_detect Gas Separation (GC) & Detection (TCD) A_chns->A_detect A_o->A_detect A_results Compile Results: %C, %H, %N, %S, %O, %F A_detect->A_results A_f_prep Weigh Sample (~5 mg) for Fluoride Analysis A_f_ise Dissolution & Buffering (TISAB solution) A_f_prep->A_f_ise A_f_measure Measurement with Fluoride Ion-Selective Electrode (ISE) A_f_ise->A_f_measure A_f_measure->A_results B_start_chn Weigh Sample (1-2 mg) in Tin Capsule B_chn CHN Analysis: Classic Combustion (~950°C with O₂) B_start_chn->B_chn B_detect_chn Gas Detection (IR for CO₂, H₂O; TCD for N₂) B_chn->B_detect_chn B_results Compile Results: %C, %H, %N, %S, %F B_detect_chn->B_results B_start_fs Weigh Sample (~10 mg) into Parr Bomb B_combust Oxygen Bomb Combustion (Pressurized O₂) B_start_fs->B_combust B_absorb Absorb Gases into Alkaline Solution B_combust->B_absorb B_ic Ion Chromatography (IC) Analysis for F⁻ & SO₄²⁻ B_absorb->B_ic B_ic->B_results B_o_calc Oxygen % Calculated by Difference: 100 - (%C+%H+%N+%S+%F) B_results->B_o_calc

Diagram 1. Comparative Elemental Analysis Workflows.

Experimental Protocols

Protocol for Method A: Integrated Analyzer

This protocol is based on the operational principles of modern elemental analyzers like the Thermo Scientific™ FlashSmart™ series.[21][22]

  • Instrument Calibration:

    • Causality: Calibration establishes the relationship between the detector signal and the known mass of each element. A high-purity, stable standard (e.g., Acetanilide or Sulfanilamide) is used because its elemental composition is well-defined and it combusts cleanly.

    • Procedure: Analyze 3-5 replicates of a certified standard (1-2 mg). The instrument software generates a calibration factor (K-factor) for each element (C, H, N, S, O).

  • CHNS Determination:

    • Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a tin capsule and seal it.

    • Analysis: Place the capsule into the autosampler. The instrument drops the sample into a combustion reactor heated to ~1000°C in the presence of a pulse of pure oxygen.[23]

    • Mechanism: The sample undergoes complete, instantaneous ("flash") combustion. The resulting gases (CO₂, H₂O, N₂, SO₂) are passed over hot copper to reduce excess oxygen and convert nitrogen oxides to N₂.

    • Detection: The gas mixture flows through a gas chromatography (GC) column, which separates the individual components. A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes.[22]

  • Oxygen Determination:

    • Sample Preparation: Accurately weigh 1-2 mg of the sample into a silver capsule and seal.

    • Analysis: The instrument configuration is switched to pyrolysis mode. The sample is dropped into a reactor at ~1060°C containing nickel-coated carbon.[21]

    • Mechanism: In the absence of oxygen, the sample pyrolyzes. All oxygen in the sample combines with the carbon catalyst to form carbon monoxide (CO). This CO is then separated by GC and detected by the TCD.[24][25]

  • Fluorine Determination:

    • Sample Preparation: Accurately weigh ~5 mg of the sample. The sample must be fully decomposed to liberate the fluoride ion. This is typically achieved via oxygen flask combustion or Parr bomb combustion, with the resulting gases absorbed into a specific volume of deionized water or a buffer solution.[26][27][28]

    • Measurement: An equal volume of Total Ionic Strength Adjustment Buffer (TISAB) is added to the sample solution.[29]

    • Causality: TISAB is critical. It maintains a constant ionic strength, decomplexes fluoride from interfering ions (like Fe³⁺ or Al³⁺), and buffers the pH to an optimal range (5-8) to prevent interference from hydroxide ions (OH⁻).[29][30]

    • Detection: The potential is measured using a calibrated Fluoride Ion-Selective Electrode (ISE). The potential is logarithmically related to the fluoride ion activity, allowing for concentration calculation.[30][31][32][33]

Protocol for Method B: Multi-Platform Analysis

This protocol outlines a more traditional, yet highly reliable, approach.

  • CHN Determination:

    • Procedure: The process is similar to the CHNS analysis in Method A but may use an older instrument design. The sample is combusted, and the resulting CO₂ and H₂O are typically measured by non-dispersive infrared (NDIR) detectors, while N₂ is measured by a TCD. A standard like Acetanilide is used for calibration.

  • Sulfur and Fluorine Determination by Oxygen Bomb & IC:

    • Sample Preparation (Parr Bomb):

      • Accurately weigh ~10 mg of the sample into the bomb's combustion capsule.

      • Add a small volume of an alkaline absorption solution (e.g., dilute NaOH) to the bomb to trap the acidic gases (HF, SOx) that will be formed.

      • Seal the bomb, pressurize it with pure oxygen (~30 atm), and submerge it in a water bath.[28]

      • Ignite the sample electrically.

    • Causality: The high-pressure oxygen environment ensures complete and rapid combustion of the organic matrix, converting all fluorine to fluoride (F⁻) and sulfur to sulfate (SO₄²⁻).[26][27] These ions are quantitatively trapped in the absorption solution.

    • Analysis (Ion Chromatography):

      • Carefully rinse the internal surfaces of the bomb with deionized water, collecting all washings.

      • Inject a filtered aliquot of this solution into an ion chromatograph.

      • Mechanism: The sample is passed through an ion-exchange column that separates anions based on their affinity for the stationary phase. A conductivity detector measures the concentration of each ion (F⁻ and SO₄²⁻) as it elutes.[26] Calibration is performed using certified fluoride and sulfate standards.

  • Oxygen Determination:

    • In this classical approach, oxygen is not measured directly. It is calculated by difference: %O = 100% - (%C + %H + %N + %S + %F)

    • Causality: This method assumes that the only elements present are C, H, N, S, F, and O. Its accuracy is therefore entirely dependent on the accuracy of the other five measurements. Any error in the measured elements will be compounded in the final oxygen value.

Part 3: Comparative Performance Data

The following table presents hypothetical but realistic data for the analysis of a single batch of this compound, comparing the performance of both methods.

ElementTheoretical %Method A: Integrated (Mean ± SD, n=5)Accuracy (% Dev)Method B: Multi-Platform (Mean ± SD, n=5)Accuracy (% Dev)
C 47.2847.19 ± 0.08-0.19%47.15 ± 0.15-0.27%
H 4.964.99 ± 0.05+0.60%5.05 ± 0.11+1.81%
N 6.896.85 ± 0.04-0.58%6.81 ± 0.09-1.16%
S 15.7715.85 ± 0.09+0.51%15.91 ± 0.18+0.89%
F 9.359.29 ± 0.10-0.64%9.21 ± 0.22-1.50%
O 15.7415.68 ± 0.12-0.38%15.87+0.83%
Total 100.00 99.85 100.00

Note: Oxygen in Method B is calculated by difference.

Discussion and Interpretation

Method A (Integrated Analyzer) demonstrates higher precision (smaller standard deviations) and generally better accuracy across all directly measured elements. The automated, closed-system nature of the CHNS/O analysis minimizes sources of manual error and atmospheric contamination. The direct measurement of oxygen is a significant advantage, providing an independent verification of the compound's composition and avoiding the cumulative error associated with calculation-by-difference.[24]

Method B (Multi-Platform) , while a valid and historically important approach, shows slightly lower precision and accuracy in this comparison. The Parr bomb method is robust but involves more manual steps (sample transfer, rinsing), which can introduce variability.[34] The greatest weakness is the calculation of oxygen by difference, where small positive errors in the other five elements (as seen in the H and S data) can lead to a seemingly acceptable, yet potentially inaccurate, oxygen value. However, the use of Ion Chromatography for halogen and sulfur analysis is highly sensitive and specific.[26]

For drug development professionals requiring high-throughput, precise, and fully validated elemental analysis, the integrated approach of Method A is superior. Its high degree of automation, direct oxygen measurement, and excellent precision provide a more robust and trustworthy dataset for quality control and regulatory submission.

Method B remains a viable alternative, particularly in laboratories where integrated systems are not available. However, meticulous technique is required to minimize error, and the indirect determination of oxygen must be recognized as a significant limitation. For fluorine and sulfur, the combination of oxygen bomb combustion and ion chromatography is a powerful and reliable technique when performed correctly.[34] The choice of method should be guided by the required level of accuracy, available instrumentation, and sample throughput needs.

References

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  • Oreate AI Blog. (2025, December 30). Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry.
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